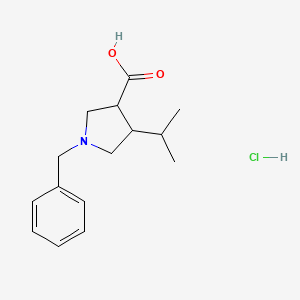

1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

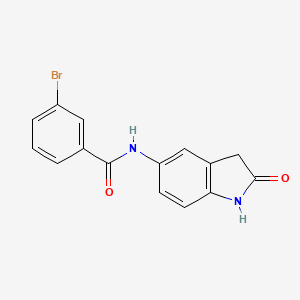

Description

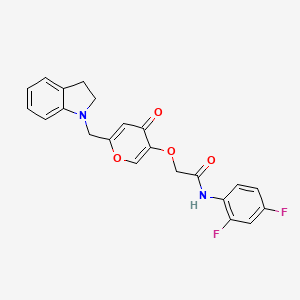

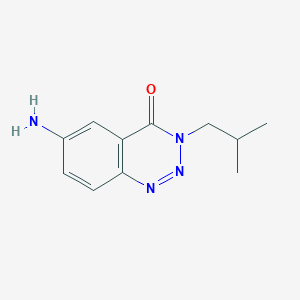

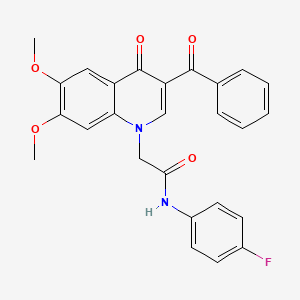

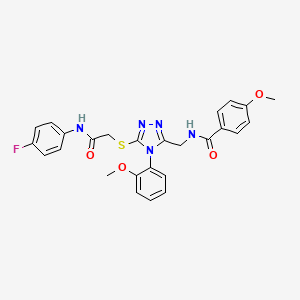

1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C15H22ClNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a benzyl group, a propan-2-yl group, and a carboxylic acid group . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride are not detailed in the literature, pyrrolidine derivatives are known to be involved in a variety of chemical reactions . These include reactions related to the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

- Stereogenicity of carbons in the pyrrolidine ring influences drug candidate profiles, affecting binding modes to enantioselective proteins .

- Investigations have explored the anticancer potential of pyrrolidine derivatives. For instance, some compounds exhibit improved activity compared to doxorubicin, a widely used chemotherapy drug .

- Specific derivatives of 1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride induce apoptosis in cancer cells. Techniques like acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays have been employed to assess their effects .

- Docking simulations revealed interactions between the ligands and oxidoreductase enzymes, suggesting potential antibacterial effects .

- Understanding its structural features and reactivity can guide the design of novel compounds with diverse biological profiles .

Medicinal Chemistry and Drug Discovery

Anticancer Properties

Apoptosis Induction

Antibacterial Activity

Heterocyclic Moiety Exploration

Stereochemistry and Enantioselectivity

Future Directions

Pyrrolidine derivatives, including 1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, have potential for further exploration in drug discovery due to their versatile scaffold . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-11(2)13-9-16(10-14(13)15(17)18)8-12-6-4-3-5-7-12;/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFWQGHCPONOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane](/img/structure/B2740556.png)

![N-(4-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2740558.png)

![7-butyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2740560.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2740572.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740573.png)